Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a bromine atom, a thieno ring, and a pyridine ring, making it a valuable subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate typically involves the bromination of thieno[3,2-c]pyridine-2-carboxylate followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The esterification process involves the reaction of the brominated intermediate with ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction may be used.
Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products
Substitution Reactions: Products include various substituted thieno[3,2-c]pyridine derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromothiophene-3-carboxylate
- Ethyl 3-bromothiophene-2-carboxylate
- Methyl 3-bromothieno[3,2-c]pyridine-2-carboxylate
Uniqueness
This compound is unique due to its specific structural features, including the combination of a thieno ring and a pyridine ring with a bromine atom and an ester group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Properties
IUPAC Name |
ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-8(11)6-5-12-4-3-7(6)15-9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOQRSRXALOFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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